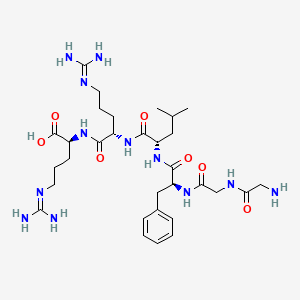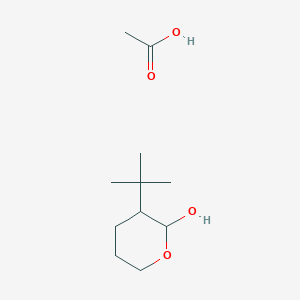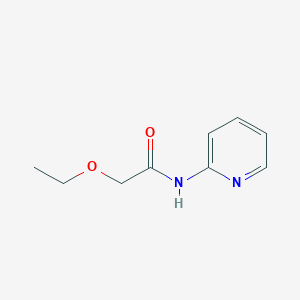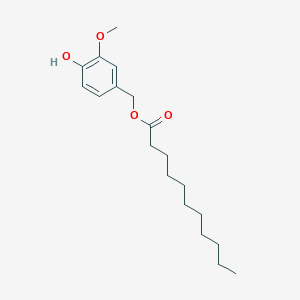![molecular formula C13H14N2OS B12594263 2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with an ethyl group and a sulfanylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation, where the quinoline is treated with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Sulfanylacetamide Moiety: The final step involves the nucleophilic substitution reaction where the ethylquinoline is reacted with chloroacetamide in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the sulfanyl group, resulting in the formation of dihydroquinoline derivatives or thiol derivatives, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives and thiol derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of novel materials with unique properties, such as luminescent materials and catalysts.
作用機序
The mechanism of action of 2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its biological effects.
類似化合物との比較
- 2-[(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(8-quinolinyl)acetamide
- N-(4-Chloro-3-nitrophenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide
Comparison:
- Uniqueness: 2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the sulfanylacetamide moiety. This structural uniqueness contributes to its distinct biological activities and potential applications.
- Biological Activity: Compared to similar compounds, this compound may exhibit different levels of potency and selectivity in its biological effects, making it a valuable candidate for further research and development.
特性
分子式 |
C13H14N2OS |
|---|---|
分子量 |
246.33 g/mol |
IUPAC名 |
2-(3-ethylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H14N2OS/c1-2-9-7-10-5-3-4-6-11(10)15-13(9)17-8-12(14)16/h3-7H,2,8H2,1H3,(H2,14,16) |
InChIキー |
PIQGRZKOLARLOH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC=CC=C2N=C1SCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


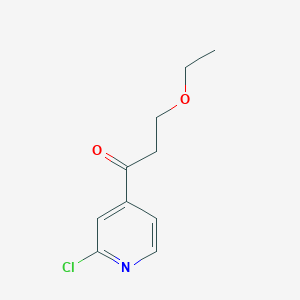
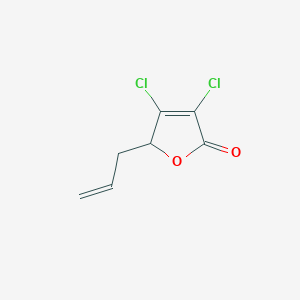
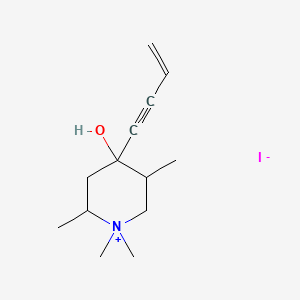
![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-](/img/structure/B12594203.png)
![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)

